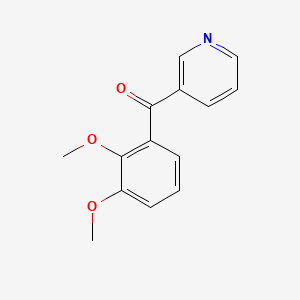
3-(2,3-Dimethoxybenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that features a methanone group bonded to both a 2,3-dimethoxyphenyl and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyridin-3-ylmethanone under basic conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, which facilitates the condensation reaction to form the desired product .
Industrial Production Methods: In an industrial setting, the production of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as copper can improve the efficiency of the reaction .
Types of Reactions:
Oxidation: (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone can undergo oxidation reactions, particularly at the methanone group, to form corresponding carboxylic acids.
Reduction: Reduction of the methanone group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methanone group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways .
Comparison with Similar Compounds
- (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone
- (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone
- (2,3-Dimethoxyphenyl)(pyridin-4-yl)methanone
Uniqueness: (2,3-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridin-3-yl group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Biological Activity
3-(2,3-Dimethoxybenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
- Molecular Formula: C13H13N1O3
- Molecular Weight: 233.25 g/mol
- IUPAC Name: this compound
- CAS Number: 1187165-41-8
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that it may act as an inhibitor for specific enzymes linked to metabolic disorders and neurodegenerative diseases.
Enzyme Inhibition
- α-Glucosidase Inhibition: This enzyme plays a crucial role in carbohydrate metabolism. In vitro studies have shown that derivatives of pyridine compounds exhibit significant inhibition against α-glucosidase, which is important for managing type II diabetes by delaying carbohydrate absorption.
- Acetylcholinesterase (AChE) Inhibition: AChE is a target for Alzheimer's disease treatment. Compounds similar to this compound have demonstrated potential in inhibiting AChE activity, suggesting a possible therapeutic application in cognitive disorders.
Biological Activity Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | α-Glucosidase | TBD | |
| This compound | AChE | TBD | |
| Pyridine Derivative 4a | α-Glucosidase | 32.2±0.3 | |
| Pyridine Derivative 4a | AChE | 50.2±0.8 |
Study on Pyridine Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyridine derivatives, including those related to this compound. The results indicated that certain derivatives exhibited strong inhibitory effects on both α-glucosidase and AChE enzymes, highlighting their potential as therapeutic agents for diabetes and Alzheimer's disease respectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of methoxy groups at the 2 and 3 positions on the benzoyl ring enhances the inhibitory activity against target enzymes. This modification improves binding affinity by facilitating better interactions with enzyme active sites .
Properties
CAS No. |
1187165-41-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-12-7-3-6-11(14(12)18-2)13(16)10-5-4-8-15-9-10/h3-9H,1-2H3 |
InChI Key |
YPCWMPZCJAATLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















